Cas no 100433-06-5 (2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one)

2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one structure
100433-06-5 structure
Product name:2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
CAS No:100433-06-5
MF:C15H10O5
MW:270.236904621124
CID:1125754
PubChem ID:5321560

2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-[(3,4-dihydroxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
    • 2-[(Z)-(3,4-dihydroxyphenyl)methylene]-6-hydroxy-3(2H)benzofuranone
    • 4,6-dihydroxy-2-[(2,3-dihydroxyphenyl)-methylene]-3(2H)-benzofuranone
    • SureCN634007
    • LMPK12130008
    • CTK0E0186
    • 3',4',6-trihydroxyaurone
    • 6,3',4'-Trihydroxyaurone
    • 3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-
    • (2Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
    • 3',4',6-trihydroxy-2-(phenylmethylene)-3(2H)-benzofuranone
    • ACMC-20brz1
    • 7,3',4'-trihydroxyaurone
    • AC1L26VB
    • AG-J-59159
    • CPD-7389
    • 2-[(Z)-(3,4-dihydroxyphenyl)methylene]-6-hydroxy-3(2H)benzofuranone; 4,6-dihydroxy-2-[(2,3-dihydroxyphenyl)-methylene]-3(2H)-benzofuranone; SureCN634007; LMPK12130008; CTK0E0186; 3',4',6-trihydroxyaurone; 6,3',4'-Trihydroxyaurone; 3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-; (2Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one; 3',4',6-trihydroxy-2-(phenylmethylene)-3(2H)-benzofuranone; ACMC-20brz1;
    • CHEMBL513487
    • 2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one
    • (2e)-2-(3,4-dihydroxybenzylidene)-6-hydroxy-1-benzofuran-3(2h)-one
    • NSC226214
    • AKOS030538655
    • NSC-226214
    • 100433-06-5
    • SCHEMBL8346701
    • CCG-208420
    • NCGC00163629-01
    • Inchi: InChI=1S/C15H10O5/c16-9-2-3-10-13(7-9)20-14(15(10)19)6-8-1-4-11(17)12(18)5-8/h1-7,16-18H/b14-6+
    • InChI Key: RGNXWPVNPFAADO-MKMNVTDBSA-N
    • SMILES: C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O)O

Computed Properties

  • Exact Mass: 270.0528
  • Monoisotopic Mass: 270.05282342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 87Ų

Experimental Properties

  • PSA: 86.99

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.